Uracil 20 -

Uracil 20

Catalog Number: EVT-10919132
CAS Number:
Molecular Formula: C33H33N5O7
Molecular Weight: 611.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Uracil 20 can be synthesized from uracil through various chemical reactions that modify its structure. It falls under the category of organic compounds known as pyrimidines. Pyrimidines are characterized by their six-membered heterocyclic ring containing nitrogen atoms. Uracil itself is one of the four nucleobases in RNA, alongside adenine, cytosine, and guanine.

Synthesis Analysis

Methods and Technical Details

The synthesis of Uracil 20 can be achieved through several methods. Recent studies have highlighted innovative approaches to synthesizing uracil derivatives:

  1. Benzylation and Benzoylation: This method involves reacting 3-methyl-6-chlorouracil with benzyl bromide or benzoyl chloride in the presence of diisopropylethylamine at elevated temperatures. The completion of the reaction is monitored using thin-layer chromatography (TLC) .
  2. Sonogashira-Hagihara Cross-Coupling: This technique combines palladium-catalyzed cross-coupling reactions to create new uracil-based structures. The process begins with the bromination of dimethyluracil followed by cross-coupling reactions that yield various alkynyl-aryl uracils .
  3. Suzuki-Miyaura Cross-Coupling: This method involves coupling boronic acids with halogenated uracils to form new carbon-carbon bonds, resulting in diverse uracil derivatives .

These methods showcase the versatility and efficiency of modern synthetic organic chemistry in producing complex uracil derivatives.

Molecular Structure Analysis

Structure and Data

Uracil 20 retains the core structure of uracil, characterized by a pyrimidine ring with two carbonyl groups at positions 2 and 4, and an amine group at position 1. The specific modifications that define Uracil 20 depend on the synthetic route employed.

  • Molecular Formula: C4H4N2O2
  • Molecular Weight: Approximately 112.09 g/mol
  • Melting Point: Varies based on substituents but generally around 135-140 °C for certain derivatives .

Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the structure of synthesized compounds, providing insights into their molecular configurations.

Chemical Reactions Analysis

Reactions and Technical Details

Uracil 20 participates in various chemical reactions typical for nucleobase derivatives:

  1. Hydrogen Bonding: The presence of nitrogen atoms allows for hydrogen bonding with other molecules, which is critical for its biological function in nucleic acids .
  2. Cross-Coupling Reactions: As demonstrated in recent studies, Uracil 20 can undergo Suzuki-Miyaura and Sonogashira cross-coupling reactions to form more complex structures .
  3. Deamination: Under specific conditions, Uracil can be converted to other bases through deamination processes, affecting its role in nucleic acid stability and function.

These reactions highlight Uracil 20's potential as a versatile building block in organic synthesis.

Mechanism of Action

Process and Data

The mechanism of action for Uracil 20 primarily revolves around its incorporation into RNA during transcription processes. It pairs with adenine during RNA synthesis, facilitating the transfer of genetic information.

Additionally, Uracil's role as a substrate for enzymes such as uracil DNA glycosylase indicates its involvement in DNA repair mechanisms where it helps maintain genomic integrity by removing misincorporated uracils from DNA .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Uracil 20 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in water due to its polar nature; solubility may vary with different substituents.
  • Stability: Generally stable under physiological conditions but can undergo hydrolysis or oxidation under extreme conditions.
  • Spectroscopic Properties: Exhibits characteristic absorption peaks in ultraviolet-visible spectroscopy, which can be utilized to study its interactions with other biomolecules .

These properties are essential for understanding its behavior in biological systems.

Applications

Scientific Uses

Uracil 20 has several applications within scientific research:

  1. Antiviral Agents: Some derivatives have shown promising activity against viral infections, particularly herpes simplex virus types .
  2. DNA Studies: Its incorporation into DNA allows researchers to study mutation rates and repair mechanisms involving uracil .
  3. Fluorescence Probes: Modified uracils are used as fluorescent probes in biochemical assays due to their ability to interact with specific biomolecules .

These applications underscore the significance of Uracil 20 in both fundamental research and potential therapeutic developments.

Uracil Integration in Viral Replication Complexes

Enzymatic Roles in Viral Replication

Uracil-processing enzymes are essential components of viral replication complexes in diverse DNA viruses. In poxviruses like vaccinia virus, the uracil DNA glycosylase (UDG) domain of the D4 protein forms an indispensable part of the DNA polymerase processivity factor. This heterodimeric complex, comprising D4 (UDG) and A20, binds the viral DNA polymerase (E9), converting it from a distributive to a highly processive enzyme. The UDG activity within this complex enables continuous scanning of DNA, thereby tethering the polymerase to the template during replication [1]. Crucially, while D4’s glycosylase activity excises uracil bases, its structural role in maintaining processivity is independent of enzymatic function—a unique adaptation that underscores its dual functionality [1] [8].

Herpesviruses exhibit analogous integration strategies. Epstein-Barr virus (EBV) encodes BKRF3, a UDG homolog that enhances viral DNA replication efficiency. Biochemical studies confirm that BKRF3 excises uracil from both single-stranded and double-stranded DNA and complements Escherichia coli UDG-deficient mutants. During lytic replication, BKRF3 expression is regulated by the immediate-early transcription activator Rta, and its knockdown reduces viral DNA synthesis. This highlights its non-redundant role alongside cellular UNG2 in viral replication fidelity [7]. Similarly, human cytomegalovirus (HCMV) UL114 UDG associates with the viral DNA polymerase processivity factor (ppUL44), directly coupling uracil repair to replication machinery [7].

Table 1: Viral Uracil-Processing Enzymes in Replication Complexes

Virus FamilyEnzymeReplication PartnerFunction
PoxviridaeD4 (UDG)A20-E9 polymeraseProcessivity factor; DNA scanning and uracil excision
Herpesviridae (EBV)BKRF3DNA polymeraseoriLyt-dependent replication enhancement; UDG activity
Herpesviridae (HCMV)UL114ppUL44 processivity factorCoordination of DNA synthesis and repair

Structural Mechanisms of Integration

The structural integration of uracil-processing enzymes into viral replisomes involves precise protein-protein interactions and conserved catalytic motifs. In vaccinia virus, the N-terminal domain of A20 acts as a molecular bridge, binding D4’s UDG domain through hydrophobic residues while simultaneously interacting with the E9 polymerase. This trimeric complex (D4-A20-E9) forms a stable platform that clamps the replisome onto DNA without forming toroidal sliding clamps like cellular processivity factors (e.g., PCNA) [1]. Mutations in A20’s hydrophobic binding interface disrupt UDG-polymerase cohesion, confirming the critical nature of these interactions [1].

The catalytic domains of viral UDGs retain conserved structural features. EBV BKRF3 possesses a β-hairpin motif that recognizes uracil, and its active site accommodates uracil in extrahelical configurations—a hallmark of UNG-family glycosylases. This domain is inhibited by the bacteriophage PBS1 Ugi protein, which sterically blocks DNA binding, demonstrating mechanistic conservation with cellular UDGs [7]. Additionally, dUTPases (e.g., in Mycobacterium tuberculosis or Plasmodium falciparum) adopt homotrimeric architectures with three symmetric active sites. Each site coordinates dUTP hydrolysis via magnesium-dependent nucleophilic attack, generating dUMP for thymidylate synthesis while preventing uracil misincorporation [8].

Biological Consequences of Uracil Misincorporation

Uracil misincorporation during viral replication arises primarily through two pathways: (1) misincorporation of deoxyuridine triphosphate (dUTP) in place of deoxythymidine triphosphate (dTTP) by DNA polymerases, and (2) spontaneous deamination of cytosine to uracil, which creates mutagenic U:G mismatches. Both events threaten genome integrity and necessitate tight control [8] [1].

In UDG-deficient viruses, uracil accumulation triggers futile repair cycles: UDG-initiated base excision repair creates abasic sites, which stall DNA polymerases. Subsequent repair synthesis reincorporates dUTP if dUTP/dTTP ratios are elevated, leading to repeated cycles of uracil excision and strand breaks. This culminates in lethal double-stranded DNA fragmentation—a phenomenon termed "thymine-less death" [8]. For instance, vaccinia polymerase stalls at abasic sites and cannot perform translesion synthesis, exacerbating genomic instability [1].

Table 2: Consequences of Uracil Misincorporation in Viral Genomes

EventMechanismOutcome
Cytosine deaminationHydrolytic conversion to uracil (U:G mismatch)C:G → T:A transitions if unrepaired; mutagenesis
dUTP misincorporationPolymerase error (U:A pair)Futile repair cycles; DNA fragmentation
Abasic site formationUDG excision of uracilPolymerase stalling; replication arrest

Properties

Product Name

Uracil 20

IUPAC Name

N-[3-[1-[[(3S)-2-hydroxy-5-oxooxolan-3-yl]carbamoyl]cyclopropyl]-2,4-dioxo-1-propan-2-ylpyrimidin-5-yl]-2-methyl-4-(naphthalen-2-ylamino)benzamide

Molecular Formula

C33H33N5O7

Molecular Weight

611.6 g/mol

InChI

InChI=1S/C33H33N5O7/c1-18(2)37-17-26(29(41)38(32(37)44)33(12-13-33)31(43)36-25-16-27(39)45-30(25)42)35-28(40)24-11-10-22(14-19(24)3)34-23-9-8-20-6-4-5-7-21(20)15-23/h4-11,14-15,17-18,25,30,34,42H,12-13,16H2,1-3H3,(H,35,40)(H,36,43)/t25-,30?/m0/s1

InChI Key

BTGMTHBOODBMHN-SUHMBNCMSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC2=CC3=CC=CC=C3C=C2)C(=O)NC4=CN(C(=O)N(C4=O)C5(CC5)C(=O)NC6CC(=O)OC6O)C(C)C

Isomeric SMILES

CC1=C(C=CC(=C1)NC2=CC3=CC=CC=C3C=C2)C(=O)NC4=CN(C(=O)N(C4=O)C5(CC5)C(=O)N[C@H]6CC(=O)OC6O)C(C)C

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